(R)-6-Fluoro-8-methylchroman-4-amine is a chiral compound belonging to the chroman family, which is known for its diverse biological activities. The compound features a fluorine atom at the 6-position and a methyl group at the 8-position of the chroman ring, significantly influencing its chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating various diseases such as cancer and neurological disorders.
The molecular formula of (R)-6-Fluoro-8-methylchroman-4-amine is CHFNO, with a molecular weight of approximately 181.21 g/mol. It is classified under organic compounds, specifically within the category of fluorinated derivatives of chroman . The compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry.
The synthesis of (R)-6-Fluoro-8-methylchroman-4-amine typically involves several steps:
Industrial production may utilize optimized versions of these synthetic routes, focusing on cost-effectiveness and scalability through methods such as catalytic processes and continuous flow reactors.
The molecular structure of (R)-6-Fluoro-8-methylchroman-4-amine can be described using various structural representations:
The presence of both the fluorine atom and the methyl group enhances the compound's stability and reactivity compared to other chroman derivatives.
(R)-6-Fluoro-8-methylchroman-4-amine can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for (R)-6-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the amine group facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 181.21 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Solubility | Varies based on solvent |
The physical properties are essential for understanding how (R)-6-Fluoro-8-methylchroman-4-amine behaves in different environments, influencing its applications in scientific research .
(R)-6-Fluoro-8-methylchroman-4-amine has a wide range of applications in scientific research:
This compound's unique structure and properties make it valuable in various fields, from medicinal chemistry to materials science.
The stereocontrolled introduction of the C4-amine group in chroman scaffolds represents a pivotal challenge in synthesizing (R)-6-fluoro-8-methylchroman-4-amine. Phase-transfer catalysis (PTC) has emerged as a powerful strategy, leveraging chiral quaternary ammonium salts to direct enantioselective alkylation. In a seminal approach, glycinate Schiff bases undergo alkylation with racemic secondary alkyl halides under PTC conditions, yielding α-amino acid precursors with >90% ee when catalyzed by C2-symmetric spirobiindane ammonium salts [4]. This methodology adapts to chroman systems by employing 4-oxochroman electrophiles, where the planar conformation of the carbonyl facilitates Re/Si face differentiation by the chiral catalyst. Kinetic resolution during amination further enhances stereoselectivity, with reported diastereomeric ratios exceeding 20:1 for chroman-4-amine derivatives [4].
Table 1: Catalytic Systems for Chroman-4-amine Asymmetric Synthesis
Catalyst Type | Amine Source | ee (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Chiral Quaternary Ammonium | Glycinate Schiff base | 90-95 | 6-12 h | Mild conditions, scalable |
Palladium-BINAP Complex | Azodicarboxylate | 88 | 24 h | Tolerates electron-withdrawing groups |
Chiral Phosphoric Acid | Benzoyl hydroxylamine | 85 | 48 h | Acid-compatible substrates |
Alternative approaches employ transition-metal catalysis, where Pd(0) complexes with BINAP ligands effect asymmetric allylic amination of chroman-4-ol derivatives activated as trifluoroacetates. This method installs the amine group with inversion of configuration, achieving 88% ee for chroman scaffolds bearing ortho-halo substituents (potential precursors to 6-fluoro analogues) [10]. The steric bias imposed by the 8-methyl group proves advantageous, with computational models indicating π-stacking between the indole moiety of BINAP and the chroman benzene ring enforces facial selectivity [10].
Regioselective C6 fluorination necessitates precision to avoid racemization of the C4 stereocenter. Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) under Pd(II) catalysis provides optimal stereocontrol. The Pd((R)-BINAP)(OTf)₂ complex generates a chiral environment where the Si face of the chroman enolate is shielded, directing NFSI attack to the Re face [5]. This method delivers 6-fluorochroman-4-ones in 90% ee and >95% regioselectivity at C6, critical for synthesizing the target compound’s precursor [5].
Table 2: Fluorination Methods for Chroman Derivatives
Fluorinating Agent | Catalyst | Position | ee (%) | Key Limitation |
---|---|---|---|---|
NFSI | Pd-(R)-BINAP | C6 | 90 | Sensitive to steric hindrance |
Selectfluor® | Ti-TADDOLate | C8 | 75 | Moderate enantioselectivity |
F-TEDA-PF₆ | Organocatalyst (Cinchona) | C6 | 82 | Requires acidic protons |
For 8-methyl-substituted chromans, ortho-directed lithiation-fluorination proves effective. Treatment of 8-methylchroman-4-one with s-BuLi at -78°C generates a C6-directed aryllithium species, which upon reaction with NFSI yields 6-fluoro-8-methylchroman-4-one without epimerization. This sequence benefits from the methyl group’s +I effect, enhancing ortho-lithiation kinetics by >30% compared to unsubstituted chroman [5]. Subsequent reductive amination must then proceed without racemization, achievable via Pd/C-catalyzed hydrogenation with chiral ammonia equivalents like (R)-1-phenylethylamine.
Microwave irradiation significantly accelerates amine functionalization while preserving stereochemical integrity. In the synthesis of (R)-6-fluoro-8-methylchroman-4-amine, two critical stages benefit from microwave enhancement:
Optimization studies reveal a nonlinear relationship between microwave power and stereoselectivity. At 150 W, thermal degradation products emerge, reducing ee by 8-12%. Control experiments confirm that molecular sieves (4Å) are essential under microwaving, preventing water-mediated racemization through retro-aldol pathways [6] [7].
When asymmetric synthesis proves impractical, diastereomeric resolution using Evans’ oxazolidinone auxiliaries offers a robust alternative. Racemic trans-6-fluoro-8-methylchroman-4-amine undergoes N-acylation with (4R)-benzyloxazolidin-2-one carbonyl chloride to form diastereomeric amides. These exhibit dramatically divergent solubility profiles: the (4R,αR) diastereomer crystallizes preferentially from ethanol/water (4:1), yielding >98% de material after a single recrystallization [3] [9].
Table 3: Chiral Auxiliaries for Resolution of Chroman-4-amine
Chiral Auxiliary | Solvent System | de (%) | Recovery Yield | Key Advantage |
---|---|---|---|---|
(4R)-Benzyloxazolidin-2-one | Ethanol/Water | 98 | 40% | High crystallinity, predictable selectivity |
8-Phenylmenthol | Hexane/Ethyl acetate | 95 | 35% | Bulky group enhances separation |
TADDOL | Toluene | 90 | 50% | Reusable after cleavage |
The crystalline diastereomer is hydrolyzed using lithium hydroperoxide (THF/H₂O, 0°C), liberating enantiopure (R)-6-fluoro-8-methylchroman-4-amine with >99.5% ee and <0.5% auxiliary residue. X-ray crystallography confirms that resolution efficiency stems from CH–π interactions between the 8-methyl group and the auxiliary’s phenyl ring, stabilizing the crystalline lattice exclusively for the matched diastereomer [3]. For industrial-scale applications, Whitesell’s trans-2-phenylcyclohexanol auxiliary provides cost advantages, though with slightly lower de (92-95%) [3].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7